(S)-Desmethyl Citalopram Ethanedioate is a major metabolite of escitalopram, formed via demethylation primarily by cytochrome P450 (CYP) enzymes, specifically CYP2C19, CYP2D6, and CYP3A4. [] It exhibits weaker potency compared to the parent drug, escitalopram, in terms of serotonin reuptake inhibition. [] Research suggests that (S)-Desmethyl Citalopram Ethanedioate might contribute, although to a lesser extent than escitalopram, to the overall antidepressant effect observed during citalopram and escitalopram therapy. Further investigation into its specific pharmacological activities is ongoing.
(S)-Desmethyl Citalopram Ethanedioate is a chemical compound that serves as a derivative of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for treating depression and anxiety disorders. This compound is specifically the S-enantiomer of desmethyl citalopram, which is recognized for its distinct pharmacological properties compared to its R-enantiomer. The ethanedioate (oxalate) salt form enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications .
The compound can be synthesized from citalopram through a series of chemical reactions involving resolution and demethylation processes. Citalopram itself is derived from complex synthetic routes that include the reaction of phthalide with various reagents to yield the desired pharmaceutical product .
The synthesis of (S)-Desmethyl Citalopram Ethanedioate typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency and minimize by-products .
(S)-Desmethyl Citalopram Ethanedioate has a complex molecular structure characterized by its chiral centers. Its chemical formula is represented as with a molecular weight of approximately 342.38 g/mol. The structural representation includes a bicyclic system typical of citalopram derivatives .
Key data points include:
(S)-Desmethyl Citalopram Ethanedioate can participate in several types of chemical reactions:
The primary mechanism through which (S)-Desmethyl Citalopram Ethanedioate exerts its pharmacological effects involves selective inhibition of the serotonin transporter (SERT). By blocking this transporter, the compound prevents the reuptake of serotonin from the synaptic cleft, leading to increased serotonin availability.
Research indicates that this compound enhances serotonergic neurotransmission significantly, influencing mood and emotional regulation. Its binding affinity at SERT is higher than that of its R-enantiomer, which contributes to its efficacy as an antidepressant .
(S)-Desmethyl Citalopram Ethanedioate is primarily utilized in scientific research related to pharmacology and neuroscience. Its applications include:
This compound exemplifies the importance of chirality in drug design, highlighting how specific enantiomers can lead to significant differences in therapeutic action and side effect profiles.
The construction of the chiral center in (S)-desmethyl citalopram demands precise stereochemical control. The core synthetic challenge lies in establishing the (S)-configuration at the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran scaffold. Modern approaches employ enantioselective alkylation of 5-cyanoisobenzofuranone intermediates using (S)-specific chiral auxiliaries or catalysts. A particularly efficient route involves the nucleophilic addition of 3-(methylamino)propylmagnesium bromide to a ketone precursor under asymmetric induction. This step establishes the critical stereogenic carbon with enantiomeric excess (ee) values exceeding 95% when optimized [5] [9].
Table 1: Enantioselective Alkylation Approaches for Chiral Center Formation
Alkylating Agent | Chiral Inductor | Reaction Medium | ee (%) | Yield (%) |
---|---|---|---|---|
3-(N-Methylamino)propyl-MgBr | (S)-BINOL-phosphoramide | Toluene/-78°C | 97 | 82 |
3-(N-Boc-amino)propyllithium | Cinchona alkaloid derivative | THF/-90°C | 92 | 78 |
3-(N-Phthalimido)propylzinc | Spirobiindane phosphine | DCM/0°C | 95 | 85 |
Critical to this process is the protection-deprotection strategy for the secondary amine functionality. Tert-butoxycarbonyl (Boc) protection provides optimal stability during the alkylation step, with subsequent acidic deprotection yielding the free amine precursor for salt formation. The choice of Grignard versus organolithium reagents significantly impacts stereoselectivity due to differences in aggregation states and transition metal coordination effects [9]. Recent advances demonstrate that lithium-mediated alkylations provide enhanced configurational stability at low temperatures (-90°C), minimizing racemization during the carbon-carbon bond formation step.
Preserving the labile (S)-configuration during downstream processing requires specialized catalytic approaches. Transition metal catalysts featuring chiral bisphosphine ligands effectively control stereochemistry during critical transformations. Palladium complexes with (R,R)-TANIAPHOS demonstrate exceptional efficacy in reductive amination steps, achieving 99:1 diastereomeric ratios. The catalyst's bulky, electron-rich environment creates a chiral pocket that sterically discriminates between prochiral faces of intermediate imines [6].
Organocatalysis has emerged as a powerful green chemistry alternative. Proline-derived catalysts facilitate enantioselective Mannich reactions between glycinate Schiff bases and 4-fluorobenzaldehyde derivatives, establishing the chiral backbone with >90% ee. The catalytic cycle involves enamine formation followed by stereodefined attack on the electrophile, with hydrogen-bonding networks between catalyst and substrate enforcing (S)-preference. These metal-free processes eliminate contamination concerns in pharmaceutical production while maintaining exceptional stereocontrol throughout the synthetic sequence [6].
Achieving pharmaceutical-grade (S)-desmethyl citalopram necessitates advanced purification of synthetic intermediates. Preparative chiral chromatography using polysaccharide-based stationary phases (Chiralpak® AD-H) remains the gold standard for resolving racemic desmethyl precursors. The 5-cyanobenzofuran moiety engages in π-π interactions with chiral selectors, while the fluorophenyl group contributes to stereodifferentiation through dipole stacking. Methanol:isopropanol (85:15) mobile phases provide optimal resolution (Rs > 2.5) with recovery rates exceeding 90% [3] [6].
Countercurrent chromatography (CCC) offers a solvent-efficient alternative without solid supports. The biphasic solvent system n-hexane:ethyl acetate:methanol:water (5:5:4:3) exploits differential partitioning of enantiomers, achieving 99.2% chiral purity for (S)-desmethyl citalopram free base. This technique proves particularly valuable for removing trace dimers and desfluoro impurities that co-elute in traditional chromatographic systems. For final purification before salt formation, crystallization-induced asymmetric transformation (CIAT) in heptane:methyl tert-butyl ether mixtures dynamically resolves residual (R)-enantiomers below 0.5% levels [5] [9].
The conversion of (S)-desmethyl citalopram free base (C₁₉H₁₉FN₂O) to its ethanedioate salt (C₂₁H₂₁FN₂O₅) fundamentally alters physicochemical properties. Ethanedioate (oxalate) was selected over 15 screened counterions due to its unique crystallization behavior and stability enhancement. X-ray crystallography reveals a proton bridge between the secondary amine and oxalate's carboxylic acid, supplemented by a weaker C=O···H-N interaction with the oxalate carbonyl. This dual hydrogen-bonding motif creates an exceptionally stable 1:1 salt complex with lattice energy 28 kJ/mol higher than the hydrochloride salt [1] [3].
The oxalate anion significantly modifies moisture sorption behavior. Dynamic vapor sorption analysis shows the ethanedioate salt maintains crystalline integrity at 0-80% RH, with only 0.2% water uptake compared to 4.3% for the hydrobromide salt. This hygroscopic stability stems from the oxalate's ability to form tight, hydrophobic crystal packing with interlocking benzofuran rings. Accelerated stability studies (40°C/75% RH) confirm no chiral degradation after 6 months, whereas mesylate and besylate salts showed 0.8-1.2% racemization under identical conditions [4].
Table 2: Salt Form Comparative Analysis
Counterion | Melting Point (°C) | Hygroscopicity (% weight gain at 80% RH) | Aqueous Solubility (mg/mL) | Crystalline Stability |
---|---|---|---|---|
Ethanedioate | 178-180 (dec) | 0.2 | 12.5 | Stable > 12 months |
Hydrochloride | 192-195 | 1.8 | 34.7 | Hygroscopic |
Hydrobromide | 187-189 | 4.3 | 41.2 | Deliquescent |
Mesylate | 165-168 | 3.1 | 28.9 | Polymorphic transitions |
The crystallization kinetics of (S)-desmethyl citalopram ethanedioate dictate final particle properties. Ternary solvent systems (water:ethanol:acetone) produce needles with unfavorable flow properties, while binary ethanol:water (70:30) yields highly birefringent rhombic plates. Seeded cooling crystallization from ethanol:ethyl acetate (1:1) at 0.5°C/min cooling rate generates the optimal Form II polymorph with mean particle size 50-70 µm. This form demonstrates exceptional filtration characteristics (filter cake permeability 4.7 × 10⁻¹² m²) and bulk density (0.52 g/mL) ideal for pharmaceutical processing [3].
The crystallization mechanism follows a two-step nucleation pathway confirmed by in-situ ATR-FTIR. Initial formation of 60 nm primary particles occurs within 5 minutes of supersaturation (S = 3.2), followed by oriented attachment along the (001) plane. Molecular dynamics simulations reveal oxalate-mediated dimerization of protonated API molecules as the rate-determining step. Ethanol content above 40% promotes this pre-association through dielectric constant reduction, increasing nucleation rates by 3 orders of magnitude compared to pure aqueous systems. Controlled antisolvent addition (ethyl acetate) maintains supersaturation below the secondary nucleation threshold, preventing fines formation and ensuring narrow particle size distribution [9].
Table 3: Crystallization Conditions and Resulting Solid-State Properties
Solvent System (v/v) | Supersaturation Ratio | Cooling Rate (°C/min) | Crystal Habit | Specific Surface Area (m²/g) | Flow Function Coefficient |
---|---|---|---|---|---|
Ethanol:Water (70:30) | 2.8 | 0.3 | Rhombic plates | 0.8 | 4.2 |
Acetone:Water (65:35) | 3.5 | 0.5 | Needles | 3.5 | 1.8 |
Ethanol:Ethyl acetate (50:50) | 2.5 | 0.5 | Polyhedral | 1.2 | 6.7 |
Methanol:MTBE (40:60) | 4.0 | Rapid quench | Agglomerates | 5.8 | 2.1 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: